molecular formula C11H18N2O3 B8413414 tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8413414
M. Wt: 226.27 g/mol
InChI Key: KGYJTZQTWRFLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a carbamoyl group, and a dihydropyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl acetoacetate, an amine, and a suitable aldehyde or ketone, followed by cyclization and carbamoylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions might convert the dihydropyridine ring to a more saturated form.

    Substitution: Various substitution reactions can occur, particularly at the carbamoyl or tert-butyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, dihydropyridine derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on biological systems, including its potential as a drug candidate.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific interactions with molecular targets. In medicinal chemistry, dihydropyridines are known to interact with calcium channels, affecting cellular processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

Uniqueness

tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties compared to other dihydropyridines.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h4H,5-7H2,1-3H3,(H2,12,14)

InChI Key

KGYJTZQTWRFLED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixed solution of 400 ml of chloroform and 100 ml of dimethylformamide, 20.0 g of 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid was dissolved, and 14.2 g of 1-hydroxybenzotriazole hydrate and 17.7 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added thereto. The reaction mixture was stirred for 40 minutes at room temperature. The reaction solution was ice-cooled, and subsequently, 5.6 ml of 28% aqueous ammonia was added thereto, followed by stirring for 6 hours. The reaction mixture was warmed up to room temperature, and was concentrated under reduced pressure. A 5% aqueous solution of potassium hydrogensulfate was poured thereinto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brines, and was then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=1:2) to yield 5.1 g of 1-tert-butoxycarbonyl-4-carbamoyl-1,2,3,6-tetrahydropyridine as a crystal.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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